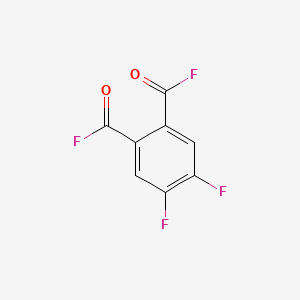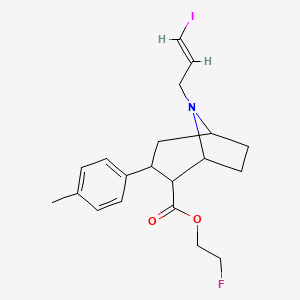
FE-PE2I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FE-PE2I is synthesized through a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The synthesis involves the following steps:
Nucleophilic Substitution: 18F-fluoride reacts with the tosylated precursor.
Purification: The product is purified using high-performance liquid chromatography (HPLC).
Reformulation: The purified product is reformulated for clinical use.
Industrial Production Methods
The industrial production of this compound involves automated synthesis using a cassette-based radiochemistry module, such as the Synthera®+ platform. This method ensures high radiochemical yields and compliance with Good Manufacturing Practice (GMP) standards .
Analyse Des Réactions Chimiques
Types of Reactions
FE-PE2I undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned in the synthesis process.
Oxidation and Reduction: These reactions are part of its metabolic pathways in the body.
Common Reagents and Conditions
Reagents: 18F-fluoride, tosylated precursor.
Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
The primary product of these reactions is this compound itself, which is used for PET imaging. Metabolites formed during its metabolic processes are also of interest in scientific studies .
Applications De Recherche Scientifique
FE-PE2I has several scientific research applications, including:
Neuroimaging: Used in PET imaging to study the dopamine transporter in the brain, aiding in the diagnosis and research of Parkinson’s disease and other neurodegenerative disorders
Pharmacokinetics: Studying the distribution and metabolism of dopamine transporter ligands in the brain.
Drug Development: Assisting in the development of new drugs targeting the dopamine transporter.
Mécanisme D'action
FE-PE2I binds to the dopamine transporter (DAT) in the brain. The binding mechanism involves two steps: a fast step of complex formation and a slower isomerization of the complex. This binding allows for the visualization and quantification of DAT in PET imaging .
Comparaison Avec Des Composés Similaires
FE-PE2I is often compared with other radioligands used for DAT imaging, such as:
[123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical.
11C-PE2I: Another PET radioligand with faster kinetics but less favorable properties compared to this compound.
This compound’s unique properties, such as high affinity and selectivity for DAT, excellent brain permeability, and favorable metabolism, make it a valuable tool in neuroimaging .
Propriétés
Formule moléculaire |
C20H25FINO2 |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+ |
Clé InChI |
HOLJKTPTYVYXQS-WTDSWWLTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


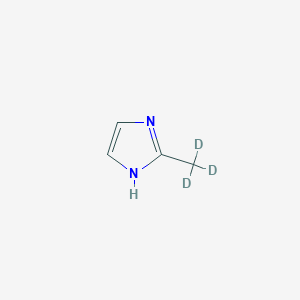
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)
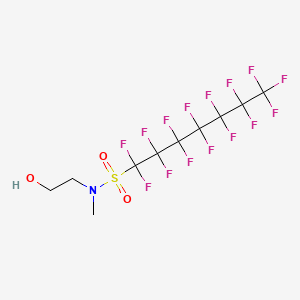

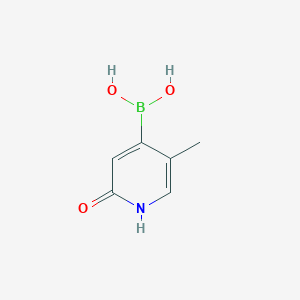
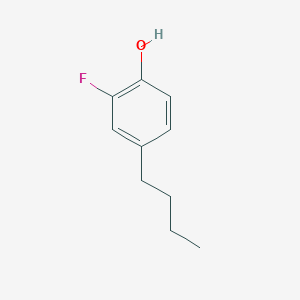
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
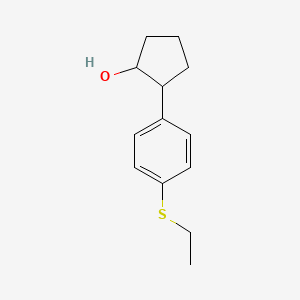
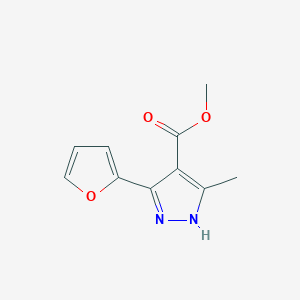
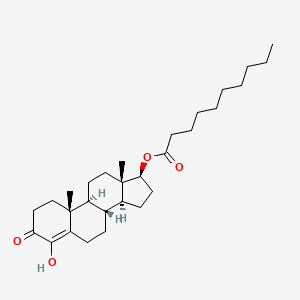
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
